3-Amino-7-bromo-1,2,3,4-tetrahydroquinolin-2-one

MAO-B Inhibition Neurodegeneration Parkinson's Disease

3-Amino-7-bromo-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic organic compound belonging to the quinolinone family. It is characterized by a partially saturated tetrahydroquinoline core, an amino group (-NH₂) at the 3-position, and a bromine atom at the 7-position.

Molecular Formula C9H9BrN2O
Molecular Weight 241.08 g/mol
Cat. No. B13200491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-7-bromo-1,2,3,4-tetrahydroquinolin-2-one
Molecular FormulaC9H9BrN2O
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC2=C1C=CC(=C2)Br)N
InChIInChI=1S/C9H9BrN2O/c10-6-2-1-5-3-7(11)9(13)12-8(5)4-6/h1-2,4,7H,3,11H2,(H,12,13)
InChIKeyNMRXSNNIBZXOCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-7-bromo-1,2,3,4-tetrahydroquinolin-2-one Procurement Guide: Chemical Class and Procurement Baseline


3-Amino-7-bromo-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic organic compound belonging to the quinolinone family [1]. It is characterized by a partially saturated tetrahydroquinoline core, an amino group (-NH₂) at the 3-position, and a bromine atom at the 7-position [1]. This specific substitution pattern is a point of differentiation within a broader class of tetrahydroquinoline (THQ) derivatives widely investigated as kinase inhibitors, bromodomain inhibitors, and CNS-active agents [2].

3-Amino-7-bromo-1,2,3,4-tetrahydroquinolin-2-one Differentiation: Why Generic Substitution Fails


The 3,4-dihydroquinolin-2(1H)-one (DHQO) scaffold is a privileged structure in medicinal chemistry, but its biological activity is exquisitely sensitive to the specific nature and position of substituents [1]. The presence of the 3-amino and 7-bromo groups in 3-Amino-7-bromo-1,2,3,4-tetrahydroquinolin-2-one is not interchangeable with other in-class analogs (e.g., 7-hydroxy, 6-bromo, or unsubstituted derivatives). Research shows that substitution at the C7 position of the DHQO moiety leads to significantly more potent MAO-B inhibition compared to substitution at C6, and the precise substituent (e.g., bromo vs. benzyloxy) dictates the inhibitory profile [2]. Therefore, generic substitution with a structurally similar but non-identical THQ derivative will not replicate its specific activity profile, making precise compound selection critical for reproducible research and lead optimization.

3-Amino-7-bromo-1,2,3,4-tetrahydroquinolin-2-one Quantitative Evidence: MAO-B Inhibition vs. Comparator Analogs


MAO-B Inhibitory Potency of 3-Amino-7-bromo-1,2,3,4-tetrahydroquinolin-2-one vs. 7-Hydroxy Analog

3-Amino-7-bromo-1,2,3,4-tetrahydroquinolin-2-one demonstrates measurable inhibition of human recombinant MAO-B, with an IC50 of 2690 nM, while showing weak inhibition of the MAO-A isoform (IC50 = 143000 nM), resulting in a selectivity ratio of ~53-fold for MAO-B over MAO-A [1]. The importance of the C7 substituent is highlighted by the fact that the 7-hydroxy-3,4-dihydroquinolin-2(1H)-one analog, used as a starting material for synthesizing the target compound, lacks this MAO-B inhibitory activity [2].

MAO-B Inhibition Neurodegeneration Parkinson's Disease

MAO-B vs. MAO-A Selectivity Profile of 3-Amino-7-bromo-1,2,3,4-tetrahydroquinolin-2-one

The compound exhibits a clear isoform selectivity profile, inhibiting MAO-B (IC50 = 2.69 µM) with markedly greater potency than MAO-A (IC50 = 143 µM) [1]. This selectivity ratio (~53-fold) is a key differentiator compared to a potent but less selective analog like 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone, which shows a much higher 2750-fold selectivity for MAO-B over MAO-A [2].

MAO Selectivity Neurochemistry Off-Target Activity

Synthetic Utility: 7-Bromo Substituent as a Cross-Coupling Handle

The 7-bromo substituent on the tetrahydroquinoline core serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings [1]. This enables the efficient diversification of the 3-amino-tetrahydroquinolin-2-one scaffold into more complex analogs, a key advantage over non-halogenated or 7-hydroxy analogs that require additional synthetic steps for functionalization [2].

Synthetic Intermediate Cross-Coupling Lead Diversification

Precedent for Tetrahydroquinoline Scaffold as a Bromodomain Inhibitor Core

The tetrahydroquinoline core is a recognized pharmacophore for bromodomain inhibitors, as evidenced by multiple patent applications claiming tetrahydroquinoline derivatives as inhibitors of BET bromodomains for cancer and inflammatory diseases [1]. While specific data for 3-Amino-7-bromo-1,2,3,4-tetrahydroquinolin-2-one against bromodomains is lacking, its core structure places it within a well-validated chemical space for this target class [2].

Epigenetics Bromodomain Inhibition Cancer Research

3-Amino-7-bromo-1,2,3,4-tetrahydroquinolin-2-one: Primary Research and Industrial Application Scenarios


Parkinson's Disease Research: In Vitro Study of MAO-B Inhibition

This compound is directly applicable in biochemical assays to study the structure-activity relationships (SAR) of MAO-B inhibitors. Its quantifiable IC50 value for MAO-B (2.69 µM) and selectivity over MAO-A (~53-fold) make it a useful reference compound for benchmarking new inhibitors or for use as a chemical probe in cell-based models of dopamine metabolism, a key pathway in Parkinson's disease pathology [1].

Medicinal Chemistry Lead Diversification via C7 Functionalization

The 7-bromo group provides a direct synthetic entry point for creating diverse analog libraries around the 3-amino-tetrahydroquinolin-2-one scaffold. Researchers can utilize standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to replace the bromine with various aryl, heteroaryl, or amine groups, enabling efficient exploration of SAR for multiple biological targets, including kinases and GPCRs [2].

Development of Epigenetic Probes: Bromodomain Inhibitor Scouting

Given that the tetrahydroquinoline core is a well-documented scaffold for bromodomain inhibition, this specific compound is an excellent starting material for exploratory medicinal chemistry campaigns. It can be directly incorporated into high-throughput screening (HTS) follow-up or fragment-based drug discovery (FBDD) efforts aimed at identifying new inhibitors of BET family bromodomains (BRD2, BRD3, BRD4, BRDT) or other acetyl-lysine reader domains implicated in cancer and inflammation [3].

Reference Standard in Analytical Chemistry and Compound Management

With established identifiers (CAS: 127920-19-8 for the hydrochloride salt, InChI Key: JEYGZJHIWLHSJS-UHFFFAOYSA-N) and a defined purity (95%) from vendors , this compound is suitable for use as an analytical reference standard for LC-MS or HPLC assay development. It can also serve as a positive control or a 'focused library' representative in compound management workflows for screening collections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-7-bromo-1,2,3,4-tetrahydroquinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.